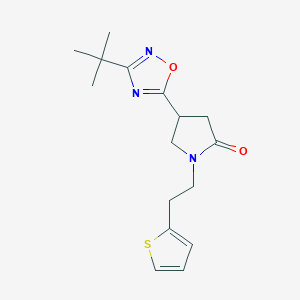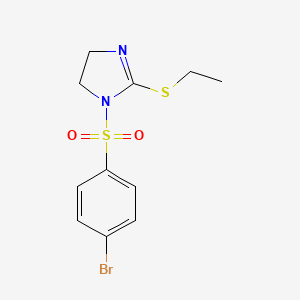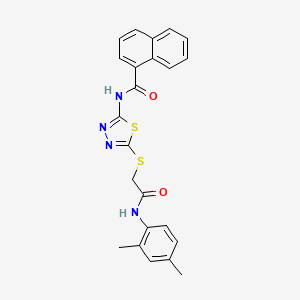
(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile, also known as CTN-986, is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound has been utilized in various chemical syntheses and structural analyses. For instance, its derivatives were reduced with lithium aluminum hydride to yield (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, with their structures confirmed by X-ray diffraction analysis (Frolov et al., 2005). Moreover, the synthesis of the E isomer and the crystal structures of both E and Z isomers of a related compound were explored, highlighting the versatility of these molecules in structural chemistry (Shinkre et al., 2008).
Photophysical Properties and Applications
The compound and its analogs have been studied for their photophysical properties. New fluorescent thiazoles based on the 3-aryl-2-(thiazol-2-yl)acrylonitrile core were synthesized, and their photophysical properties were examined, revealing a range of fluorescent colors and multifunctional properties. These thiazoles exhibited good emission in solid and suspension phases, significant positive solvatochromism, and tunable color and intensity, potentially useful in optical devices and sensors (Eltyshev et al., 2021). Furthermore, donor-acceptor substituted thiophene dyes, including analogs of this compound, were designed for nonlinear optical limiting, showing promise in protecting human eyes, optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Biological and Medical Research
In the biological and medical realm, these compounds have shown potential. Certain derivatives were found to have significant anti-arrhythmic activity, indicating a possible application in treating heart rhythm disorders (Abdel‐Aziz et al., 2009). Additionally, some acrylonitriles substituted with triazoles or benzimidazoles showed in vitro cytotoxic potency against various cancer cell lines, suggesting potential use in cancer therapy (Sa̧czewski et al., 2004).
Optical and Material Science Applications
These compounds also have applications in material science. For example, they were used in the synthesis of novel thiophenylacrylonitrile derivatives with bis-diarylacrylonitrile units, showing good thermal stability and photoluminescent properties, making them suitable for material science applications, such as in organic light-emitting diodes (OLEDs) (Xu et al., 2012).
Sensing Applications
Moreover, derivatives of this compound were investigated as fluorescent chemosensors for cyanide anions, demonstrating the compound's potential in environmental monitoring and chemical sensing (Nagamani et al., 2020).
Propriétés
IUPAC Name |
(Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-29-23-12-13-25(30-2)21(15-23)14-22(16-27)26-28-24(17-31-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-15,17-18H,3-7H2,1-2H3/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWYLIOCAIBKMQ-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)


![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)



![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)


![4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride](/img/structure/B2591469.png)


![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)